(2,2-Dimethylthiolan-3-yl)methanamine
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Overview
Description
(2,2-Dimethylthiolan-3-yl)methanamine is an organic compound with the molecular formula C7H15NS It is a derivative of thiolane, a sulfur-containing heterocycle, and features a primary amine group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylthiolan-3-yl)methanamine typically involves the reaction of 2,2-dimethylthiolane with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,2-dimethylthiolane using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylthiolan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiolane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2,2-Dimethylthiolan-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,2-Dimethylthiolan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyltetrahydrothiophen-3-yl)methanamine: A structurally similar compound with a tetrahydrothiophene ring instead of a thiolane ring.
(2,2-Dimethylthiolan-3-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group attached to the amine.
Uniqueness
(2,2-Dimethylthiolan-3-yl)methanamine is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties. The combination of the sulfur-containing ring and the primary amine group makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
(2,2-dimethylthiolan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMOASDMGGYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCS1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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